5-Formyl-2-(trifluoromethyl)phenylboronic acid
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Overview
Description
5-Formyl-2-(trifluoromethyl)phenylboronic acid is a compound that belongs to the class of organoboron compounds. It is characterized by the presence of a formyl group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
Mechanism of Action
Target of Action
The primary target of 5-Formyl-2-(trifluoromethyl)phenylboronic acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms . LeuRS plays a crucial role in protein synthesis, making it a significant target for antimicrobial action.
Mode of Action
This compound interacts with its target by binding to the active site of the enzyme. In some solutions, the compound isomerizes to form a cyclic isomer, 3-hydroxybenzoxaborole . This isomer has been shown to bind into the active pocket of Candida albicans LeuRS, similar to the recently approved benzoxaborole antifungal drug .
Biochemical Pathways
The compound’s action affects the protein synthesis pathway in microorganisms. By blocking LeuRS, it disrupts the normal function of this enzyme, leading to inhibition of protein synthesis and thus, the growth of the microorganism .
Result of Action
The compound’s action results in moderate antimicrobial activity against Candida albicans . It also shows higher activity against Aspergillus niger and bacteria such as Escherichia coli and Bacillus cereus . In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of the benzoxaborole antifungal drug .
Action Environment
Environmental factors such as pH and the presence of other compounds can influence the compound’s action, efficacy, and stability. For instance, the presence of an electron-withdrawing substituent in the compound results in a considerable rise in acidity compared to its analogues . This could potentially affect the compound’s stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
5-Formyl-2-(trifluoromethyl)phenylboronic acid has been found to display many interesting features, not only from synthetic but also from an application as well as structural points of view . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the compound isomerizes with formation of the corresponding 3-hydroxybenzoxaborole .
Cellular Effects
It has been suggested that it may have antimicrobial activity, showing moderate action against Candida albicans . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of 5-Formyl-2-(trifluoromethyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products Formed
Oxidation: 5-Carboxy-2-(trifluoromethyl)phenylboronic acid.
Reduction: 5-Hydroxymethyl-2-(trifluoromethyl)phenylboronic acid.
Substitution: Various aryl derivatives depending on the coupling partner.
Scientific Research Applications
5-Formyl-2-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential antimicrobial properties, particularly against fungi and bacteria.
Medicine: Explored for its potential use in drug development, especially in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Formylphenylboronic acid
- 2-Formyl-3-fluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
5-Formyl-2-(trifluoromethyl)phenylboronic acid is unique due to the combined presence of the formyl and trifluoromethyl groups, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
[5-formyl-2-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-2-1-5(4-13)3-7(6)9(14)15/h1-4,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOXOZRQTWLEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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